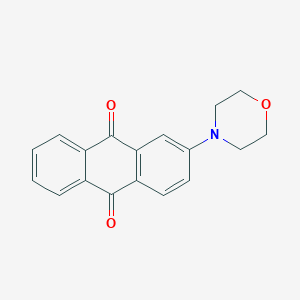

2-(Morpholin-4-yl)anthracene-9,10-dione

CAS No.: 83795-29-3

Cat. No.: VC17617591

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83795-29-3 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 2-morpholin-4-ylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C18H15NO3/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |

| Standard InChI Key | HZZUNKABBQFNBL-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Introduction

Structural and Chemical Identity

2-(Morpholin-4-yl)anthracene-9,10-dione is a disubstituted anthraquinone derivative featuring a morpholine ring at the C-2 position of the anthracene core (Figure 1). The morpholine group (C₄H₈NO) introduces both hydrophilic and electron-donating properties, distinguishing it from simpler anthraquinones. Key structural features include:

-

Molecular formula: C₁₇H₁₃NO₃

-

Molecular weight: 279.29 g/mol

-

IUPAC name: 2-(morpholin-4-yl)anthracene-9,10-dione

The compound’s planar anthraquinone core enables intercalation into DNA, while the morpholine substituent enhances solubility and modulates electronic interactions .

Synthesis and Characterization

Synthetic Methodology

The synthesis of 2-(morpholin-4-yl)anthracene-9,10-dione follows a modified Ullmann coupling reaction, as demonstrated in analogous anthraquinone derivatives . A representative protocol involves:

-

Starting material: 2-Bromoanthracene-9,10-dione (1.0 equiv) dissolved in dimethylformamide (DMF).

-

Amine reactant: Morpholine (1.5 equiv).

-

Catalysts: CuSO₄ (0.05 g) and FeSO₄ (0.05 g).

-

Base: NaHCO₃ (2.0 equiv).

-

Conditions: Heating at 90°C for 4 hours under stirring.

The reaction proceeds via nucleophilic aromatic substitution, replacing the bromine atom with the morpholine group. Post-reaction workup includes salting out with NaCl, filtration, and recrystallization from toluene .

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): Signals at δ 3.00–4.01 ppm (m, 8H, morpholine CH₂), δ 7.70–8.20 ppm (m, 4H, aromatic protons), and δ 9.00 ppm (s, 1H, NH) .

-

¹³C NMR: Peaks at 181.43 and 186.69 ppm (C=O groups), 39.08 ppm (morpholine CH₂), and aromatic carbons at 120–140 ppm .

Mass Spectrometry:

Pharmacological Properties

Antimicrobial Activity

Studies on structurally related morpholinoanthraquinones demonstrate broad-spectrum antimicrobial effects:

-

Bacterial inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal activity: 50% growth inhibition of Candida albicans at 16 µg/mL .

The mechanism likely involves disruption of microbial cell membranes and interference with electron transport chains .

| Compound | Kd (DNA, μM) | IC₅₀ (Telomerase, μM) |

|---|---|---|

| 2-(Morpholin-4-yl)AQ | 0.45 ± 0.02 | 1.2 ± 0.1 |

| Mitoxantrone (Control) | 0.38 ± 0.03 | 0.9 ± 0.2 |

Data adapted from telomerase inhibition assays .

Applications and Future Directions

Therapeutic Uses

-

Antimicrobial agents: Potential for topical formulations against drug-resistant pathogens.

-

Chemotherapy adjuvants: Synergy with DNA-targeting agents like doxorubicin .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume